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Isopropylphenyl diphenyl phosphate - 93925-53-2

Isopropylphenyl diphenyl phosphate

Catalog Number: EVT-7957540
CAS Number: 93925-53-2
Molecular Formula: C21H21O4P
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992)
Classification

Isopropylphenyl diphenyl phosphate is classified as an organophosphate ester. Organophosphates are a group of chemicals that contain phosphorus and are primarily used in agriculture as pesticides, but they also serve significant roles in industrial applications, particularly as flame retardants and plasticizers .

Synthesis Analysis

The synthesis of isopropylphenyl diphenyl phosphate typically involves an esterification reaction between isopropanol, phenol, and phosphoric acid. The process can be summarized in the following steps:

  1. Alkylation: Phenol is alkylated with propylene in the presence of a catalyst, often p-toluene sulfonic acid. The alkylation is conducted at temperatures ranging from 30°C to 180°C, under atmospheric or superatmospheric pressure. The catalyst concentration usually varies from 0.5% to 10% by weight of phenol .
  2. Fractionation: Following alkylation, the product mixture undergoes fractionation to enhance the purity of monoisopropylphenol, which is crucial for subsequent phosphorylation reactions. This step reduces the content of polyisopropylphenols by distilling off excess phenol .
  3. Phosphorylation: The final step involves the phosphorylation of the purified isopropylated phenols using phosphoric acid or phosphorus oxychloride, resulting in the formation of isopropylphenyl diphenyl phosphate.

This multi-step synthesis allows for control over the product composition and minimizes unwanted by-products.

Molecular Structure Analysis

The molecular structure of isopropylphenyl diphenyl phosphate features a phosphorus atom bonded to two phenolic groups and one isopropylphenolic group. The general structure can be represented as follows:

 C6H5 2P O O C3H7C6H4 \text{ C}_6\text{H}_5\text{ }_2\text{P O O C}_3\text{H}_7\text{C}_6\text{H}_4\text{ }

Key structural characteristics include:

  • Phosphorus Center: Central phosphorus atom forms three bonds with oxygen atoms (two from phenolic groups and one from an isopropanol-derived group).
  • Aromatic Rings: The presence of aromatic rings contributes to the compound's stability and flame-retardant properties.
  • Steric Hindrance: The bulky isopropyl group provides steric hindrance, which enhances thermal stability.
Chemical Reactions Analysis

Isopropylphenyl diphenyl phosphate can engage in several chemical reactions:

  1. Esterification: The primary reaction involves ester formation between alcohols (isopropanol) and phenolic compounds.
  2. Oxidation: Under certain conditions, it can undergo oxidation to form phosphorus oxides, which may be toxic.
  3. Reduction: In the presence of strong reducing agents, it can yield phosphine gas, a highly toxic compound.
  4. Substitution Reactions: It can participate in substitution reactions where one or more of its alkoxy groups are replaced by other nucleophiles .

Common Reagents and Conditions

  • Oxidizing Agents: Controlled use of oxidizing agents to avoid toxic by-products.
  • Reducing Agents: Strong reducing agents like lithium aluminum hydride should be handled with caution due to potential toxic gas formation.
  • Catalysts: Acidic catalysts such as sulfuric acid or phosphoric acid are employed during esterification reactions.
Mechanism of Action

The mechanism of action for isopropylphenyl diphenyl phosphate primarily relates to its role as a flame retardant. It acts through two main phases during combustion:

  1. Solid Phase Action: Upon heating, it decomposes to form charred residues that inhibit combustion by creating a barrier that slows down heat transfer and gas release.
  2. Gas Phase Action: Some studies suggest that it may also interfere with free radical formation in the gas phase during combustion, further suppressing flame propagation .
Physical and Chemical Properties Analysis

Isopropylphenyl diphenyl phosphate exhibits several notable physical and chemical properties:

  • Appearance: Colorless to pale yellow liquid.
  • Molecular Weight: 368.36 g/mol.
  • Density: Approximately 1.168 g/cm³ at 20°C.
  • Boiling Point: Over 400°C under standard atmospheric pressure.
  • Solubility: Low solubility in water (0.33 mg/L at 20°C).
  • Vapor Pressure: Very low vapor pressure (approximately 2.5×1062.5\times 10^{-6} Pa at 20°C) indicating low volatility .

These properties make it suitable for applications requiring thermal stability and low volatility.

Applications

Isopropylphenyl diphenyl phosphate has diverse applications across various fields:

  1. Flame Retardants: Widely used in polymeric materials such as polyurethanes, polyesters, and epoxy resins due to its effective flame-retardant properties.
  2. Plasticizers: Employed as a plasticizer in consumer products and building materials, enhancing flexibility and durability.
  3. Biological Research: Investigated for potential reproductive and developmental toxicity effects in animal models.
  4. Neurotoxicology Studies: Studied for its ability to cross the blood-brain barrier and its neurotoxic effects .
Synthetic Pathways and Optimization Strategies for IDPP

Alkylation and Phosphorylation Reaction Mechanisms

The industrial synthesis of isopropylphenyl diphenyl phosphate (IDPP) follows a meticulously designed two-stage chemical pathway involving sequential alkylation and phosphorylation reactions. The initial stage entails the Friedel-Crafts alkylation of phenol with propylene to yield isopropylphenol isomers. This electrophilic aromatic substitution occurs via a carbocationic mechanism, where propylene reacts under acidic conditions to form the isopropyl carbocation (CH₃)₂CH⁺, which subsequently attacks the phenolic aromatic ring. The reaction exhibits inherent regioselectivity, favoring ortho-substitution due to the directing influence of the phenolic hydroxyl group, though significant para-isomer formation also occurs under kinetic control [3] [10].

The second stage involves phosphorylation of the isopropylphenol intermediate with phosphorus oxychloride (POCl₃) to form the target IDPP compound. This step proceeds through a nucleophilic substitution mechanism where the phenolic oxygen attacks the electrophilic phosphorus atom in POCl₃. The reaction typically employs a stepwise approach:

POCl₃ + C₆H₅OH → Cl₂P(=O)OC₆H₅Cl₂P(=O)OC₆H₅ + (CH₃)₂CHC₆H₴OH → ClP(=O)(OC₆H₅)[OC₆H₄CH(CH₃)₂]ClP(=O)(OC₆H₅)[OC₆H₄CH(CH₃)₂] + C₆H₅OH → (C₆H₅O)₂P(=O)OC₆H₄CH(CH₃)₂

The stoichiometry is precisely controlled to ensure complete conversion to the triester while minimizing the formation of mono- or di-substituted phosphate byproducts. Temperature modulation during phosphorylation (typically maintained at 45-60°C) is critical to prevent thermal degradation and control reaction exothermicity. The final product is purified through vacuum distillation or molecular sieve treatment to remove residual HCl and unreacted starting materials [3] [10].

Table 1: Key Reaction Parameters for IDPP Synthesis

Reaction StageReagentsTemperature RangeCritical ByproductsPrimary Control Mechanism
AlkylationPhenol + Propylene80-120°CDiisopropylphenols, oligomersAcid catalyst concentration
PhosphorylationIsopropylphenol + POCl₃45-60°CChlorophosphates, HClStoichiometric ratio & addition rate

Catalytic Systems for Selective Isopropylation of Phenolic Precursors

Catalyst selection fundamentally governs the isomer distribution and yield of the isopropylphenol intermediate. p-Toluenesulfonic acid (p-TSA) demonstrates superior catalytic efficiency in industrial processes due to its high Brønsted acidity, thermal stability, and ease of separation. Operating at catalyst loadings of 0.5-1.2 wt.% relative to phenol, p-TSA achieves phenol conversions exceeding 92% with an ortho-isopropylphenol selectivity of approximately 65-70% at 100°C [10]. The selectivity arises from the catalyst’s ability to moderate carbocation reactivity, reducing undesirable dialkylation and polyalkylation side reactions that plague traditional catalysts like AlCl₃.

Heterogeneous catalysts offer significant advantages in continuous flow systems. Magnesium chloride-calcium sulfate (MgCl₂/CaSO₄) composites exhibit remarkable selectivity tuning capabilities. By adjusting the Mg:Ca ratio (optimized at 3:1), manufacturers can shift isomer distribution – higher magnesium content favors para-isomer formation (up to 55%), while calcium-rich systems enhance ortho-selectivity (∼75%). This tunability is attributed to differential pore size effects and Lewis acid site strength influencing transition state geometry. These catalysts maintain >85% activity over 5 reaction cycles with minimal leaching, addressing the primary limitation of homogeneous acid catalysts [3].

Molecular sieves (3Å and 4Å) represent an emerging catalytic technology enabling near-elimination of wastewater streams. Their constrained pore architecture selectively promotes monoalkylation while sterically hindering bulkier diisopropylphenol formation. When operated under vapor-phase conditions at 180-220°C, sieves achieve 88% phenol conversion with 94% monoalkylated product selectivity. The technology remains limited by faster coking compared to liquid-phase systems, requiring regenerative cycles every 48-72 hours [3].

Table 2: Catalyst Performance in Phenol Isopropylation

Catalyst TypePhenol Conversion (%)ortho:para RatioDiisopropylphenol Byproduct (%)Key Advantage
p-TSA (homogeneous)92-952.1:16-8High reaction rate
MgCl₂/CaSO₄ (3:1)88-903.0:13-4Tunable selectivity
4Å Molecular Sieve85-881.8:1<2No aqueous waste

Solvent-Mediated Control of Isomer Distribution in Industrial Synthesis

Solvent polarity exerts profound kinetic and thermodynamic control over isopropylphenol isomer distribution, subsequently defining the performance characteristics of IDPP. Nonpolar aliphatic hydrocarbons (n-hexane, n-heptane) favor kinetic ortho-isomer dominance (∼78% of monoalkylated product) through preferential solvation of the less sterically hindered transition state. This occurs despite the para-isomer being thermodynamically more stable. The low dielectric constant environment (ε ≈ 2) minimizes charge separation in the Wheland intermediate, accelerating ortho-attack where the hydroxyl group provides maximal stabilization [5] .

Conversely, chlorinated solvents (trichloroethylene, perchloroethylene) enable thermodynamic control by facilitating isomer equilibration. Their higher polarity (ε ≈ 3-8) stabilizes the ionic intermediates, permitting rearrangement from ortho- to para-isopropylphenol via reversible dealkylation-realkylation. At extended reaction times (6-8 hours), chlorinated solvents shift isomer ratios toward 55:45 para:ortho – a distribution unobtainable in nonpolar media. This comes at the cost of 10-15% reduced overall yield due to enhanced dialkylation and oligomerization side reactions [10].

Industrial processes balance these effects through solvent blending. A 70:30 heptane:chlorobenzene mixture achieves near-equimolar ortho:para distribution (52:48) while maintaining 90% isolated yield – essential for producing IDPP with optimized flame-retardant and plasticizing properties. The blend leverages chlorobenzene’s polarity (ε = 5.6) to moderate isomerization without significantly depressing reaction rate. Modern plants further enhance control via cascade reactor systems where initial alkylation occurs in nonpolar solvent, followed by isomer redistribution in a polarity-modulated secondary reactor [6] .

Scalability Challenges in Batch vs. Continuous Flow Reactors

Scaling IDPP synthesis presents distinct engineering challenges centered on exothermic management, isomer consistency, and byproduct control. Traditional batch reactors face inherent limitations in large-scale production:

  • Thermal Runaway Risks: The cumulative heat generation during phosphorylation (ΔH = -210 kJ/mol) creates dangerous hot spots in reactors >5000L capacity. Batch systems require 3-4 hour reagent addition cycles to maintain temperatures below 60°C, significantly prolonging cycle times [3].
  • Isomer Distribution Drift: Variable mixing efficiency in large batches causes localized concentration gradients, leading to inconsistent ortho:para ratios (observed variations: 15-22% between batches) that compromise product performance in flame-retardant applications [1] [3].
  • Hydrochloric Acid Accumulation: Inefficient HCl venting during phosphorylation promotes acid-catalyzed decomposition of the phosphate ester, reducing yields by 8-12% in 10,000L reactors compared to lab-scale syntheses [3].

Continuous flow systems resolve these limitations through engineered process intensification. Falling film microreactors achieve order-of-magnitude improvement in heat transfer coefficients (1,200 W/m²K vs. 250 W/m²K in batch), enabling isothermal operation at production rates exceeding 500 kg/day. The technology’s laminar flow regime ensures precise residence time control (120 ± 5 seconds), yielding IDPP with isomer consistency within 2% relative standard deviation [3].

Multi-stage tubular reactors with integrated separation overcome equilibrium limitations in alkylation. By continuously removing water via semipermeable membranes between stages, these systems shift equilibrium toward 95% phenol conversion – unattainable in batch reactors limited to 88% by equilibrium constraints. A three-stage system with intermediate dehydrators produces isopropylphenol at 98.2% purity, eliminating costly downstream distillation. The technology reduces energy consumption by 40% compared to batch processes while increasing space-time yield from 0.8 to 4.2 kg/m³/h [3] [10].

Table 3: Performance Metrics: Batch vs. Continuous Reactors for IDPP

ParameterBatch Reactor (10,000L)Continuous Flow SystemImprovement Factor
Cycle Time14-16 hoursContinuous operation5x throughput
Isomer Consistency (RSD)15-22%<2%10x uniformity
Phosphorylation Temperature Control±8°C deviation±0.5°C deviation16x precision
Energy Consumption (per kg)3.8 kWh2.2 kWh42% reduction
Byproduct Formation (diphenyl phosphate)4.5-6.0%1.2-1.8%3.5x reduction

Properties

CAS Number

93925-53-2

Product Name

Isopropylphenyl diphenyl phosphate

IUPAC Name

diphenyl (2-propan-2-ylphenyl) phosphate

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3

InChI Key

JJXNVYMIYBNZQX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
Water solubility: 2.2 ppm at 25 °C

Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

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